molecular formula C20H25NO4S2 B2697829 4'-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide CAS No. 2034355-86-5

4'-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2697829
CAS No.: 2034355-86-5
M. Wt: 407.54
InChI Key: SIORLJDBASKSGT-UHFFFAOYSA-N
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Description

4’-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a biphenyl core with a sulfonamide group and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps. One common approach is to start with the biphenyl core and introduce the sulfonamide group through a sulfonation reaction. The tetrahydropyran moiety can be introduced via a thioether linkage, which involves the reaction of a thiol with a suitable electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4’-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4’-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4’-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydropyran moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler compound with a similar ring structure.

    Methoxytetrahydropyran: Contains a methoxy group similar to the target compound.

    Biphenyl sulfonamide: Lacks the tetrahydropyran moiety but has a similar sulfonamide group.

Uniqueness

4’-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to the combination of its biphenyl core, sulfonamide group, and tetrahydropyran moiety. This combination of features gives it distinct chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-24-18-6-2-16(3-7-18)17-4-8-20(9-5-17)27(22,23)21-12-15-26-19-10-13-25-14-11-19/h2-9,19,21H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIORLJDBASKSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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